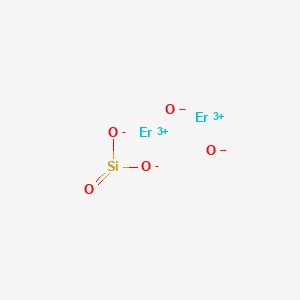
ZIRCONIUM DIPERCHLORATE OXIDE OCTAHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium dichloride oxide, also known as Zirconium(IV) Oxychloride Octahydrate, is utilized as a precursor to prepare other zirconium compounds . It is employed in acid dyes, pigment toners, and antiperspirants. It finds application as a rubber additive and a fiber treatment agent. It is also used in paint drying, refractories, ceramics, and glaze .
Synthesis Analysis
The preparation of Zirconyl chloride octahydrate involves dissolving zirconium hydroxide precipitate in hydrochloric acid to obtain zirconium oxychloride. The product is then obtained through processes such as evaporation, concentration, cooling crystallization, and grinding . It has been used to promote different types of organic reactions because they naturally possess mild acidity properties and can catalyze reactions selectively .Molecular Structure Analysis
Zirconium(IV) oxydichloride octahydrate is an inorganic compound with the formula of [Zr4(OH)8(H2O)16]Cl8(H2O)12, more commonly written ZrOCl2·8H2O . The number of electrons in each of Zirconium’s shells is 2, 8, 18, 10, 2 and its electron configuration is [Kr]4d 5s .Chemical Reactions Analysis
Zirconium(IV) oxychloride octahydrate has been used as a catalyst in the one-pot multicomponent synthesis of hexahydroquinoline derivatives under conventional heating and microwave irradiation . It has also been used to promote different types of organic reactions because they naturally possess mild acidity properties .Physical And Chemical Properties Analysis
Zirconium Oxide is a white, odorless solid that is insoluble in water. The crystal structure of Zirconia undergoes three changes based on temperature: monoclinic (below 1170°C), tetragonal (1170-2370°C), and cubic (above 2370°C) .Safety And Hazards
Zukünftige Richtungen
Zirconia-based nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Additionally, their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .
Eigenschaften
CAS-Nummer |
12205-73-1 |
|---|---|
Produktname |
ZIRCONIUM DIPERCHLORATE OXIDE OCTAHYDRATE |
Molekularformel |
Cl2H16O17Zr |
Molekulargewicht |
450.25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)





